molecular formula C16H25N3O B14204302 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)- CAS No. 919112-94-0

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-

Cat. No.: B14204302
CAS No.: 919112-94-0
M. Wt: 275.39 g/mol
InChI Key: BSICYGFOCRMEHF-HUUCEWRRSA-N
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Description

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is a chemical compound known for its unique structure and properties. This compound is part of the urea family, which is widely used in various fields such as chemistry, biology, and industry. Its molecular formula is C16H25N3O, and it has a molecular weight of 275.394 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- typically involves the reaction of cyclohexylamine derivatives with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The use of catalysts such as palladium or platinum can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets. It acts as a chiral catalyst by facilitating the formation of enantioselective products through hydrogen bonding and steric interactions. The compound stabilizes transition states and lowers the activation energy of reactions, thereby increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is unique due to its specific chiral structure, which makes it highly effective as a chiral catalyst. Its ability to form stable hydrogen bonds and its steric properties contribute to its effectiveness in asymmetric synthesis reactions .

Properties

CAS No.

919112-94-0

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea

InChI

InChI=1S/C16H25N3O/c1-19(2)15-11-7-6-10-14(15)18-16(20)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H2,17,18,20)/t14-,15-/m1/s1

InChI Key

BSICYGFOCRMEHF-HUUCEWRRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)NCC2=CC=CC=C2

Canonical SMILES

CN(C)C1CCCCC1NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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